Cas no 2228776-32-5 (3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine)

3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine
- EN300-1823923
- 2228776-32-5
-
- インチ: 1S/C5H8FN3/c1-9-5(7)2-4(3-6)8-9/h2H,3,7H2,1H3
- InChIKey: ZWHOWDGOYRVYAE-UHFFFAOYSA-N
- ほほえんだ: FCC1C=C(N)N(C)N=1
計算された属性
- せいみつぶんしりょう: 129.07022543g/mol
- どういたいしつりょう: 129.07022543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 98.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823923-5.0g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1823923-0.05g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 0.05g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1823923-1g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1823923-1.0g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1823923-2.5g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1823923-0.5g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1823923-0.25g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1823923-0.1g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1823923-10.0g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1823923-5g |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine |
2228776-32-5 | 5g |
$3894.0 | 2023-09-19 |
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amineに関する追加情報
3-(Fluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS No 2228776-32-5)
The compound 3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine, identified by the CAS registry number 2228776-32-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery.
Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, and their derivatives have been extensively explored for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of a fluoromethyl group at the 3-position and a methyl group at the 1-position in this compound introduces unique electronic and steric properties, making it a promising candidate for further investigation.
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of kinase enzymes, which are crucial targets in cancer therapy. The fluoromethyl substituent in 3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine is particularly interesting due to its ability to enhance the compound's lipophilicity and bioavailability. This makes it a valuable lead compound for the development of novel anti-cancer agents.
In addition to its pharmacological applications, this compound has also been studied for its role in agrochemicals. The methyl group at the 1-position contributes to the compound's stability under environmental conditions, making it suitable for use in pesticides and herbicides. Recent research has demonstrated its efficacy in inhibiting key enzymes involved in plant growth regulation, suggesting its potential as a new generation crop protection agent.
The synthesis of 3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine involves a multi-step process that typically begins with the preparation of pyrazole intermediates. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and improving scalability.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide critical insights into its molecular structure and purity, ensuring compliance with quality standards required for pharmaceutical and agricultural applications.
In conclusion, 3-(fluoromethyl)-1-methyl-1H-pyrazol-5-amine (CAS No 2228776-32-5) represents a versatile molecule with significant potential across multiple industries. Its unique chemical properties, combined with recent research findings, underscore its importance as a lead compound for drug discovery and agrochemical development. Continued exploration into its biological activities and synthetic methodologies will undoubtedly pave the way for innovative applications in the foreseeable future.
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